molecular formula C23H21BrN6O3S2 B2414490 2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 392680-42-1

2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2414490
CAS No.: 392680-42-1
M. Wt: 573.48
InChI Key: JXCMSJYOCOGBGH-UHFFFAOYSA-N
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Description

2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H21BrN6O3S2 and its molecular weight is 573.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

  • Various derivatives of 1,2,4-triazole, like 2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide, have demonstrated notable antimicrobial activities. These compounds have been evaluated against a range of pathogens including bacteria and fungi, showing promise as antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010), (Çavușoğlu et al., 2018), (Yurttaş et al., 2020).

Anticancer Activity

  • Some derivatives of this compound have shown potential as anticancer agents. For instance, certain thiazole derivatives exhibited selective inhibitory effects on cancer cell lines, providing a basis for future cancer therapies (Havrylyuk et al., 2013), (Evren et al., 2019).

Anti-Inflammatory Properties

  • Research has indicated that certain derivatives can act as anti-inflammatory agents, potentially useful in treating conditions associated with inflammation (Bhati, 2013), (Kumar et al., 2014).

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN6O3S2/c1-33-18-8-2-15(3-9-18)12-20(31)26-13-19-28-29-23(30(19)17-6-4-16(24)5-7-17)35-14-21(32)27-22-25-10-11-34-22/h2-11H,12-14H2,1H3,(H,26,31)(H,25,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCMSJYOCOGBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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